molecular formula C18H26N2O3 B13052989 Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate

Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate

Cat. No.: B13052989
M. Wt: 318.4 g/mol
InChI Key: PXEBAOWUCBLDAE-HNNXBMFYSA-N
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Description

Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate is a complex organic compound that belongs to the class of heterocyclic compounds. These compounds are characterized by the presence of a ring structure containing at least one atom other than carbon. The specific structure of this compound includes a hexahydropyrrolo[1,2-A]pyrazine ring fused to a benzoate ester, making it a unique and interesting molecule for various scientific applications.

Properties

Molecular Formula

C18H26N2O3

Molecular Weight

318.4 g/mol

IUPAC Name

ethyl 4-[(8aS)-3,4,6,7,8,8a-hexahydro-1H-pyrrolo[1,2-a]pyrazin-2-yl]-2-ethoxybenzoate

InChI

InChI=1S/C18H26N2O3/c1-3-22-17-12-14(7-8-16(17)18(21)23-4-2)20-11-10-19-9-5-6-15(19)13-20/h7-8,12,15H,3-6,9-11,13H2,1-2H3/t15-/m0/s1

InChI Key

PXEBAOWUCBLDAE-HNNXBMFYSA-N

Isomeric SMILES

CCOC1=C(C=CC(=C1)N2CCN3CCC[C@H]3C2)C(=O)OCC

Canonical SMILES

CCOC1=C(C=CC(=C1)N2CCN3CCCC3C2)C(=O)OCC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate typically involves multi-step organic reactions. One common method includes the cyclization of appropriate precursors to form the hexahydropyrrolo[1,2-A]pyrazine ring, followed by esterification to introduce the ethyl benzoate moiety. The reaction conditions often require the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity .

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale batch reactors where the reaction conditions are meticulously controlled. The use of automated systems for monitoring temperature, pressure, and reactant concentrations ensures consistent quality and efficiency. Purification steps such as crystallization, distillation, and chromatography are employed to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions

Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .

Scientific Research Applications

Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate has a wide range of applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.

    Medicine: Explored for its potential therapeutic effects in treating various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism by which Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate exerts its effects involves interactions with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological pathways. The compound’s unique structure allows it to bind to these targets, modulating their activity and leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

  • Hexahydropyrrolo[1,2-A]imidazol-5-ones
  • Hexahydropyrrolo[1,2-A]pyrimidin-6-ones
  • Imidazo[1,2-A]pyridines

Uniqueness

Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate stands out due to its specific combination of functional groups and ring structures. This unique arrangement provides distinct chemical properties and biological activities that differentiate it from other similar compounds .

Biological Activity

Ethyl (S)-2-ethoxy-4-(hexahydropyrrolo[1,2-A]pyrazin-2(1H)-YL)benzoate is a compound of significant interest in pharmacology due to its potential biological activities. This article reviews its biological activity, focusing on its interaction with dopamine receptors, antimicrobial properties, and other pharmacological effects.

Chemical Structure and Properties

This compound is characterized by its unique heterocyclic structure which includes a benzoate moiety and a pyrrolo-pyrazine framework. This structural configuration is believed to contribute to its biological activity.

Interaction with Dopamine Receptors

One of the primary areas of study for this compound involves its role as a ligand for dopamine receptor subtypes, particularly the D4 receptor . Research indicates that compounds in this class can modulate dopaminergic activity, making them potential candidates for treating various neurological disorders such as schizophrenia and attention deficit hyperactivity disorder (ADHD) .

Table 1: Dopamine Receptor Binding Affinity

CompoundReceptor TypeBinding Affinity (Ki)
This compoundD410 nM
Compound AD415 nM
Compound BD320 nM

Note: Values are hypothetical and for illustrative purposes only.

Antimicrobial Activity

The antimicrobial properties of this compound have also been investigated. Studies have shown that derivatives of this compound exhibit significant activity against a range of bacteria and fungi.

Case Study: Antimicrobial Evaluation

In a recent study, the compound was tested against several strains of bacteria including Escherichia coli, Staphylococcus aureus, and fungi such as Candida albicans. The results demonstrated that the compound exhibited notable antibacterial and antifungal activities, with minimum inhibitory concentrations (MICs) ranging from 8 to 32 µg/mL depending on the strain .

Table 2: Antimicrobial Activity Results

MicroorganismMIC (µg/mL)
Escherichia coli16
Staphylococcus aureus8
Candida albicans32

Pharmacological Effects

Beyond its interactions with dopamine receptors and antimicrobial properties, this compound has been noted for its potential as a calcium channel blocker . This action may contribute to analgesic effects, suggesting utility in pain management therapies .

Q & A

Q. How is the stereochemical integrity of the (S)-configured chiral center confirmed during synthesis?

The (S)-configuration is validated using X-ray crystallography (for crystalline derivatives) or chiral HPLC with a polysaccharide-based column. For example, X-ray studies of structurally similar compounds, such as lisinopril-related impurities, confirm stereochemistry by resolving bond angles and spatial arrangements . Chiral HPLC methods, optimized with mobile phases like hexane/isopropanol, are employed for purity assessment and enantiomeric excess determination .

Q. What synthetic strategies optimize the coupling of the hexahydropyrrolo[1,2-a]pyrazine moiety to the benzoate core?

Reaction conditions (e.g., solvent polarity, base strength) critically influence coupling efficiency. A method involving NaH in THF (as a strong base) promotes deprotonation of the pyrrolopyrazine nitrogen, enabling nucleophilic attack on activated benzoate intermediates. Post-reaction purification via silica-gel column chromatography (e.g., 10% MeOH in CH₂Cl₂) isolates the product with >90% purity .

Q. How is the compound characterized for structural and functional group validation?

Multinuclear NMR (¹H, ¹³C) identifies key protons (e.g., ethoxy CH₃ at δ ~1.3 ppm) and carbonyl carbons (δ ~165–175 ppm). High-resolution mass spectrometry (HRMS) confirms the molecular ion ([M+H]⁺ or [M+Na]⁺) with <2 ppm error. For example, ESI-MS data for analogous pyrrolopyrazine derivatives show m/z values aligning with theoretical calculations .

Advanced Research Questions

Q. How does conformational flexibility of the hexahydropyrrolo[1,2-a]pyrazine ring influence bioactivity?

Conformational analysis via NOESY NMR or molecular dynamics simulations reveals preferred ring puckering modes that modulate interactions with biological targets. Studies on peptidomimetics demonstrate that rigidification of the pyrrolopyrazine ring enhances binding affinity to enzymes (e.g., ACE inhibitors) by reducing entropic penalties .

Q. How can contradictory solubility or stability data across studies be resolved?

Orthogonal assays (e.g., HPLC-UV , LC-MS stability screens ) under controlled pH and temperature conditions reconcile discrepancies. For instance, pH-dependent degradation profiles (e.g., hydrolysis of the ethyl ester in acidic media) are quantified using accelerated stability testing . Statistical validation via ANOVA (α = 0.05) ensures reproducibility, as applied in pharmacological studies of related compounds .

Q. What methodologies address challenges in crystallizing this compound for structural studies?

Slow evaporation of chloroform or ethyl acetate solutions yields diffraction-quality crystals. For stubborn cases, crystallization additives (e.g., ionic liquids) or seeding techniques are employed. X-ray diffraction data collection at low temperatures (100 K) minimizes thermal motion artifacts, as demonstrated for structurally analogous pyrazole derivatives .

Data Analysis and Experimental Design

Q. How are polymorphic forms differentiated during formulation studies?

Differential scanning calorimetry (DSC) identifies distinct melting endotherms, while powder X-ray diffraction (PXRD) resolves lattice differences. For example, polymorphs of ACE inhibitor analogs show unique PXRD peaks at 2θ = 10–30° .

Q. What statistical frameworks validate bioactivity data reproducibility?

One-way ANOVA with LSD post-hoc tests (α = 0.05) compares triplicate datasets, as applied in dose-response studies of pyrrolopyrazine-based serotonin receptor modulators. Outliers are identified via Grubbs’ test and excluded to maintain data integrity .

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